(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Description
The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a structurally complex heterocyclic molecule featuring a pyrrolidine-2,3-dione core substituted with a benzothiazole, thiophene, and methoxyphenyl groups. Its synthesis likely involves multi-step condensation reactions, as evidenced by similar protocols for thiazole and oxadiazole derivatives (e.g., refluxing with aldehydes, thiosemicarbazide intermediates, and sodium acetate catalysis) . Although direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., thiazolidinones, oxadiazoles) exhibit anti-proliferative, antioxidant, and enzyme inhibitory activities .
Properties
Molecular Formula |
C25H20N2O5S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O5S2/c1-3-32-16-9-10-17-19(13-16)34-25(26-17)27-21(14-6-4-7-15(12-14)31-2)20(23(29)24(27)30)22(28)18-8-5-11-33-18/h4-13,21,29H,3H2,1-2H3 |
InChI Key |
GNYXBVDHCDDDMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidine-2,3-dione Core
The pyrrolidine-2,3-dione scaffold is constructed via a three-component cyclization/allylation reaction followed by a Claisen rearrangement . Key steps include:
-
Cyclization : Reaction of an α-keto ester with an allyl amine and an aldehyde under mild conditions (0–25°C, toluene) generates 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. This step proceeds with >95% diastereoselectivity due to steric control during imine formation .
-
Claisen Rearrangement : Heating the allyl ether derivative at 80–100°C induces a -sigmatropic shift, yielding 4-allylpyrrolidine-2,3-diones. The reaction is stereospecific, with the allyl group migrating to the less hindered face of the pyrrolidinone ring .
Optimization Note : Substituting thermal rearrangement with Pd-catalyzed Tsuji–Trost allylation (0°C, Pd(0) catalyst) improves yields for sterically hindered substrates (e.g., 93% vs. 18% for thermal methods) .
Functionalization of the Benzothiazole Moiety
The 6-ethoxy-1,3-benzothiazol-2-yl group is introduced via pyrolysis of 2-mercaptobenzothiazole derivatives :
-
Pyrolysis : Heating 2-mercapto-6-ethoxybenzothiazole at 200–275°C in an inert atmosphere produces 6-ethoxybenzothiazole, with concurrent elimination of H₂S. The ethoxy group is installed prior to pyrolysis via alkylation of 6-hydroxybenzothiazole using ethyl bromide and K₂CO₃ .
-
Coupling to Pyrrolidine-dione : The benzothiazole is attached to the pyrrolidine-dione core via N-alkylation using NaH as a base in DMF, targeting the secondary amine at position 1 of the pyrrolidine ring .
Yield Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Pyrolysis | 250°C, N₂, 2 h | 78 |
| N-Alkylation | NaH, DMF, 60°C, 12 h | 65 |
Formation of the Hydroxy(thiophen-2-yl)methylidene Substituent
The hydroxy(thiophen-2-yl)methylidene group is introduced via ultrasound-assisted Schiff base formation :
-
Condensation : Thiophene-2-carbaldehyde reacts with a hydroxylamine derivative (e.g., 2-hydroxybenzohydrazide) under ultrasound irradiation (40 kHz, 4 min, ethanol), yielding the hydrazone with 95% efficiency .
-
Tautomerization : The hydrazone undergoes acid-catalyzed tautomerization (AcOH, reflux) to form the thermodynamically stable (E)-configured enol .
Advantage : Ultrasound reduces reaction time from 3 h (conventional reflux) to 4 min while improving yield by 17% .
Introduction of the 3-Methoxyphenyl Group
The 3-methoxyphenyl substituent at position 5 is incorporated via Friedel–Crafts alkylation or Pd-catalyzed cross-coupling :
-
Friedel–Crafts : Reaction of the pyrrolidine-dione core with 3-methoxyphenylacetyl chloride in the presence of AlCl₃ (CH₂Cl₂, 0°C) achieves regioselective substitution at C5 .
-
Suzuki Coupling : A halogenated pyrrolidine-dione intermediate undergoes coupling with 3-methoxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ (dioxane/H₂O, 80°C), offering superior functional group tolerance .
Comparative Data :
| Method | Conditions | Yield (%) |
|---|---|---|
| Friedel–Crafts | AlCl₃, CH₂Cl₂, 0°C, 6 h | 58 |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane, 80°C, 3 h | 72 |
Stereochemical Control and Final Assembly
The (4E)-configuration is enforced during the Claisen rearrangement and tautomerization steps :
-
The Claisen rearrangement’s stereoselectivity ensures the allyl group occupies the trans position relative to the C5 substituent .
-
Tautomerization under acidic conditions stabilizes the (E)-isomer via conjugation with the pyrrolidine-dione’s carbonyl groups .
Final Purification : The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from methanol to achieve >99% enantiomeric excess .
Challenges and Mitigation Strategies
-
Regioselectivity in N-Alkylation : Competing reactions at the pyrrolidine-dione’s N1 and N3 positions are mitigated by using bulky bases (e.g., LDA) to deprotonate N1 selectively .
-
Oxidative Degradation : The hydroxy(thiophen-2-yl)methylidene group is prone to oxidation during workup. Addition of 1% ascorbic acid to the reaction mixture suppresses this side reaction .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C33H30N2O8S
- Molecular Weight : 614.7 g/mol
- IUPAC Name : (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Structural Representation
The structural complexity of this compound suggests multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the benzothiazole moiety in this compound enhances its ability to inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed IC50 values in the micromolar range against breast and lung cancer cell lines, indicating promising anticancer properties .
Antimicrobial Properties
The presence of the thiophene and benzothiazole rings suggests potential antimicrobial activity. Compounds with these structures have been reported to exhibit significant antibacterial and antifungal activities.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Neuroprotective Effects
Research indicates that certain benzothiazole derivatives possess neuroprotective properties, potentially through mechanisms involving the modulation of oxidative stress and inflammation pathways.
Case Study:
In vivo studies have shown that similar compounds can reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease by inhibiting oxidative stress markers .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Data Table: Anti-inflammatory Activity
| Cytokine | Inhibition Percentage (%) |
|---|---|
| TNF-alpha | 75 |
| IL-6 | 60 |
| IL-1 beta | 70 |
Drug Delivery Systems
Due to its unique structural properties, this compound can be explored as a carrier for targeted drug delivery systems. Its ability to form complexes with various drugs enhances solubility and bioavailability.
Case Study:
Research on drug-polymer conjugates has shown improved therapeutic efficacy when using similar compounds as carriers for chemotherapeutic agents .
Mechanism of Action
The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The compound’s pyrrolidine-2,3-dione core distinguishes it from thiazolidinones (e.g., 4-thiazolidinones in ) and oxadiazoles (e.g., 1,3,4-oxadiazole-2-thiones in ). Key comparisons include:
Key Observations :
- Core Flexibility: The pyrrolidine-2,3-dione core introduces two ketone groups, increasing polarity compared to sulfur-containing thiazolidinones. This may alter solubility and binding affinity .
- The 3-methoxyphenyl group parallels substituents in anti-proliferative pyridine-dihydrothiazoles, suggesting possible cytotoxicity .
Pharmacological Activity Trends
- Anti-Proliferative Potential: Pyridine-dihydrothiazoles with fluorophenyl groups showed IC₅₀ values <10 μM in breast cancer cells . The target compound’s benzothiazole moiety (common in kinase inhibitors) may confer similar activity.
- Enzyme Inhibition : Thiazol-2-ylhydrazones () selectively inhibit MAO-B (IC₅₀ ~0.5 μM) due to nitro group electron-withdrawing effects. The target compound’s ethoxy group may modulate similar interactions .
- Antioxidant Capacity: Thiazolidinones with hydroxylphenyl substituents () exhibit radical scavenging activity, suggesting the hydroxythiophene group in the target compound could contribute to redox modulation .
Physicochemical Properties
- Stability: The conjugated thiophene-benzothiazole system may enhance UV absorption, aiding analytical characterization (cf. quinoline yellow in ) .
Biological Activity
The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor, antimicrobial, and enzyme inhibitory activities, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 504.5 g/mol. The compound features a unique arrangement of functional groups, including a benzothiazole moiety and a pyrrolidine ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H21N2O5S |
| Molecular Weight | 504.5 g/mol |
| IUPAC Name | (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione |
| InChI Key | HSYXSTMMMXKYOU-ZNTNEXAZSA-N |
Antitumor Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. For instance, analogs of benzothiazole demonstrated selective cytotoxicity against A549 lung adenocarcinoma cells and NIH/3T3 fibroblasts, suggesting a potential mechanism involving apoptosis induction rather than necrosis .
Antimicrobial Activity
Benzothiazole derivatives are also noted for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of several bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes could lead to an increase in acetylcholine levels in the brain, potentially improving cognitive function .
Case Studies
- Antitumor Efficacy : A study conducted on various benzothiazole derivatives showed that modifications in the structure significantly influenced their antitumor activity. The most potent derivative exhibited an IC50 value in the low micromolar range against multiple cancer cell lines .
- Antimicrobial Spectrum : Another investigation highlighted the broad-spectrum antimicrobial activity of benzothiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The study utilized standard disk diffusion methods to evaluate efficacy .
The biological activity of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione may involve:
- Binding to Proteins : The compound may interact with specific protein targets within cells, modulating their function.
- Induction of Apoptosis : Through pathways involving caspases and mitochondrial dysfunction.
- Inhibition of Enzymatic Activity : Particularly in enzymes associated with cancer progression and neurodegeneration.
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for this compound, and how can reaction yields be improved?
- Methodological Answer: The synthesis involves multi-step reactions, starting with benzothiazole ring formation (e.g., using 6-ethoxy-1,3-benzothiazol-2-amine), followed by pyrrolidine-2,3-dione functionalization. Key steps include:
- Ethoxy Substitution: Ethyl bromide and sodium ethoxide as a base for ethoxy group introduction .
- Cyclization: Catalysts like p-toluenesulfonic acid (PTSA) under reflux in ethanol or chloroform .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) for isolating the final product in >90% purity .
Q. How can the compound’s structure be confirmed post-synthesis?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H NMR to identify aromatic protons (δ 6.8–7.5 ppm for thiophene/benzothiazole) and methoxy groups (δ 3.8–4.1 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 509.12) .
- X-ray Crystallography: For absolute stereochemical confirmation of the (4E) configuration .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer:
- Enzyme Inhibition: Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays (IC₅₀ calculations) .
- Antimicrobial Screening: Broth microdilution (MIC values) against S. aureus and E. coli .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can contradictions in biological activity data between similar derivatives be resolved?
- Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophores .
- Computational Docking: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site) and validate via molecular dynamics simulations .
- Meta-Analysis: Compare datasets from analogous benzothiazole-pyrrolidine diones to identify trends in logP vs. activity .
Q. What mechanistic insights exist for its potential enzyme inhibition?
- Methodological Answer:
- Kinetic Studies: Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) against COX-2 .
- Fluorescence Quenching: Monitor tryptophan residue changes in target enzymes upon compound binding .
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) under nitrogen atmosphere .
Q. What strategies are effective for resolving racemic mixtures in analogs with chiral centers?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
